Strategic Integration of [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride (CAS: 2007916-16-5) in Modern Drug Discovery
Strategic Integration of [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride (CAS: 2007916-16-5) in Modern Drug Discovery
Executive Summary & Structural Rationale
In my tenure overseeing lead optimization campaigns, the strategic incorporation of fluorinated cycloalkyl building blocks has consistently proven to be a watershed moment in rescuing metabolically labile scaffolds. The compound [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride (CAS: 2007916-16-5) represents a premier chiral synthon designed specifically for this purpose[1].
Standard alkylamines or unsubstituted cycloalkylamines often suffer from rapid Cytochrome P450 (CYP450) mediated clearance and poor membrane permeability due to high basicity. By introducing a gem-difluorocyclopentyl moiety, we leverage profound stereoelectronic effects to bypass these pharmacokinetic hurdles[2]. The strong inductive electron-withdrawing (-I) effect of the fluorine atoms lowers the pKa of the adjacent primary amine, while the robust C-F bonds shield the carbocycle from oxidative metabolism[3].
Table 1: Physicochemical Profiling of CAS 2007916-16-5
| Property | Specification / Value | Source |
| Chemical Name | [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride | [1] |
| CAS Registry Number | 2007916-16-5 | [1],[4] |
| Molecular Formula | C₆H₁₂ClF₂N | [1],[5] |
| Molecular Weight | 171.62 g/mol | [1],[5] |
| SMILES String | Cl.NC[C@H]1CCC(F)(F)C1 | [1] |
| Physical Form | Solid / Crystalline | [5] |
| Purity Standard | ≥98% (HPLC/Chiral) | [1] |
Mechanistic Insights: The "Fluorine Effect"
The decision to utilize [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride over its non-fluorinated counterpart is rooted in strict causality. The gem-difluoro substitution at the C3 position of the cyclopentyl ring achieves two critical pharmacological objectives simultaneously:
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Metabolic Shielding: The C3 position of a cyclopentyl ring is a notorious "soft spot" for CYP450 hydroxylation. Replacing the C-H bonds with highly stable C-F bonds completely blocks this metabolic liability, significantly prolonging the compound's half-life[4],[2].
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pKa Modulation: A standard primary aliphatic amine has a pKa of ~10.5, rendering it >99% protonated at physiological pH (7.4), which severely limits passive membrane permeability. The highly electronegative CF₂ group exerts a through-bond inductive pull, lowering the amine's pKa to approximately 8.5 - 9.0. This exponentially increases the fraction of the neutral, membrane-permeable species[3].
Fig 1: Pharmacological impact of bioisosteric replacement using gem-difluorocycloalkylamines.
Table 2: Comparative Pharmacokinetic Impact
| Parameter | Unsubstituted Analog | gem-Difluoro Analog | Causality / Mechanism |
| Amine pKa | ~ 10.5 | ~ 8.5 - 9.0 | Strong -I inductive effect from CF₂ group lowers basicity[2]. |
| Lipophilicity (LogP) | Baseline | Increased (+0.5 to 1.0) | High electronegativity and polarizability of fluorine[6]. |
| Metabolic Stability | Low (Oxidation at C3) | High (C3 blocked) | Fluorine substitution shields the carbocycle from hydroxylation[4]. |
Experimental Methodology: Self-Validating Amide Coupling Workflow
When integrating CAS 2007916-16-5 into a drug scaffold, standard coupling conditions must be adapted. The electron-withdrawing nature of the fluorinated ring slightly reduces the nucleophilicity of the primary amine. Furthermore, because the building block is supplied as a hydrochloride salt, proper stoichiometric liberation of the free base is critical.
Below is a field-proven, self-validating protocol for high-efficiency amide coupling.
Protocol: HATU-Mediated Amide Coupling
Objective: Couple [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride with a generic carboxylic acid lead (R-COOH). Rationale: HATU is selected over standard carbodiimides (e.g., EDC) because its highly reactive HOAt ester intermediate overcomes the reduced nucleophilicity of the fluorinated amine. N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to liberate the amine without competing for the activated ester.
Step-by-Step Procedure:
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Reagent Preparation: In an oven-dried 25 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid lead (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).
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Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive HATU-activated intermediate.
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Activation: Add HATU (1.2 mmol) to the solution, followed immediately by DIPEA (3.0 mmol). Stir at room temperature for 15 minutes.
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Validation Check: The solution must transition to a distinct pale yellow color, visually confirming the formation of the active OAt-ester.
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Amine Addition: Add[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride (1.1 mmol) in one solid portion.
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Causality: The 3.0 equivalents of DIPEA ensure 1 eq neutralizes the HCl salt, 1 eq deprotonates the carboxylic acid, and 1 eq acts as a catalytic excess to drive the reaction.
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Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours.
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Validation Check: Monitor via LC-MS. The reaction is deemed complete when the carboxylic acid peak (UV 254 nm) is entirely consumed and the desired product mass [M+H]⁺ is the dominant signal.
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Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).
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Causality: The LiCl wash is highly specific for aggressively partitioning residual DMF out of the organic layer into the aqueous phase.
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Analytical Confirmation: Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography.
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Validation Check: Confirm the structure via ¹⁹F NMR. The presence of an AB spin system (two distinct fluorine signals coupling with each other, typically around -90 to -100 ppm) confirms the retention of the intact gem-difluorocyclopentyl moiety without elimination side-reactions.
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Upstream Synthetic Workflow of the Building Block
Understanding the upstream synthesis of this building block ensures better quality control and troubleshooting during downstream applications. The synthesis relies on the deoxofluorination of a cyclic ketone, followed by chiral resolution to isolate the (1S) enantiomer[3].
Fig 2: Synthetic and purification workflow for[(1S)-3,3-difluorocyclopentyl]methanamine HCl.
Quality Control and Handling Protocols
As a fluorinated hydrochloride salt, CAS 2007916-16-5 is generally stable but requires specific handling to maintain its chiral integrity and chemical purity:
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent hygroscopic moisture absorption, which can lead to salt dissociation or degradation[7].
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Chiral Verification: Before use in late-stage lead optimization, verify chiral purity using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). The enantiomeric excess (ee) must be >98% to prevent confounding pharmacological data from the (1R) enantiomer[1].
References
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ChemScene. 2007916-16-5 | [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride.
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ChemContract Research. [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride (CAS 2007916-16-5) Applications.
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ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
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ChemRxiv. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.
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Guidechem. C6H12ClF2N - Chemical Dictionary.
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Sigma-Aldrich. (3,3-difluorocyclopentyl)methanamine | 1260790-17-7.
